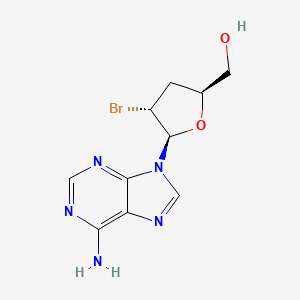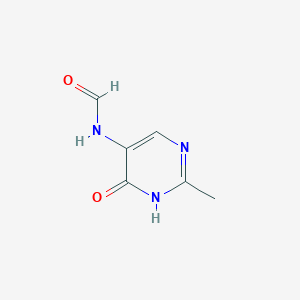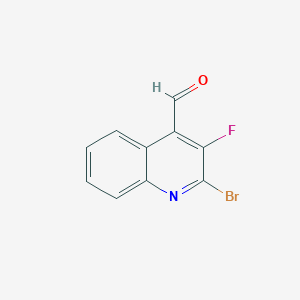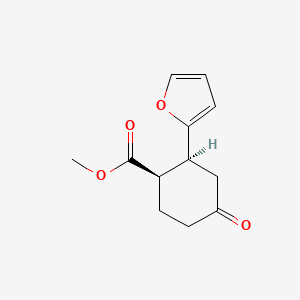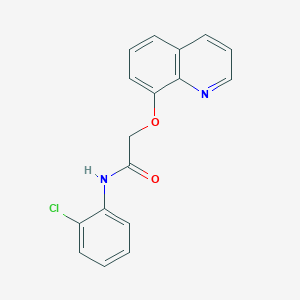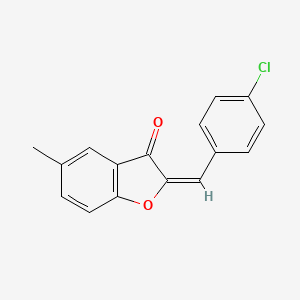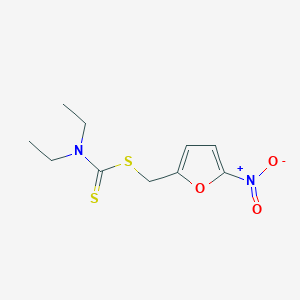
(5-Nitrofuran-2-yl)methyl diethylcarbamodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitrofuran-2-yl)methyl diethylcarbamodithioate typically involves the reaction of 5-nitrofuran-2-carbaldehyde with diethylcarbamodithioic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in an appropriate solvent like ethanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or distillation techniques to achieve the desired purity .
化学反応の分析
Types of Reactions
(5-Nitrofuran-2-yl)methyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted nitrofuran derivatives.
科学的研究の応用
(5-Nitrofuran-2-yl)methyl diethylcarbamodithioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in developing new antibiotics.
Industry: Used in the production of various chemical intermediates.
作用機序
The mechanism of action of (5-Nitrofuran-2-yl)methyl diethylcarbamodithioate involves its interaction with bacterial enzymes. The compound is reduced by bacterial nitroreductases to form reactive intermediates that can damage bacterial DNA, proteins, and other cellular components. This leads to the inhibition of bacterial growth and ultimately cell death .
類似化合物との比較
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.
Furazolidone: Used to treat bacterial and protozoal infections.
Nitrofurazone: Used for topical infections.
Uniqueness
(5-Nitrofuran-2-yl)methyl diethylcarbamodithioate is unique due to its specific structure, which allows it to interact with bacterial enzymes in a distinct manner compared to other nitrofuran derivatives.
特性
CAS番号 |
57905-45-0 |
|---|---|
分子式 |
C10H14N2O3S2 |
分子量 |
274.4 g/mol |
IUPAC名 |
(5-nitrofuran-2-yl)methyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C10H14N2O3S2/c1-3-11(4-2)10(16)17-7-8-5-6-9(15-8)12(13)14/h5-6H,3-4,7H2,1-2H3 |
InChIキー |
LRTIUDPFECAFCE-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=S)SCC1=CC=C(O1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


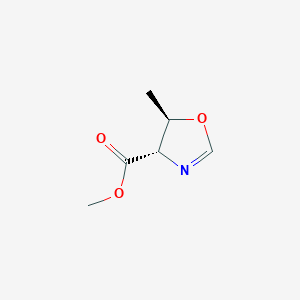
![Carbamothioic acid, methyl-, S-[2-(butylamino)ethyl] ester](/img/structure/B15211333.png)
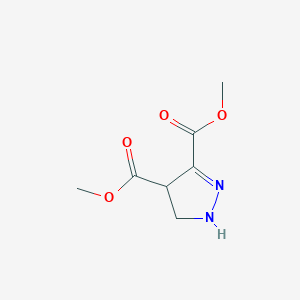
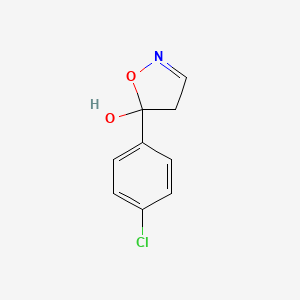

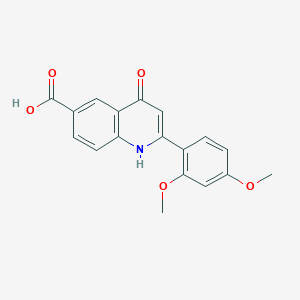
![5-(3-Bromophenyl)-5-methyl-5H-pyrrolo[3,4-b]pyridin-7-amine](/img/structure/B15211370.png)
